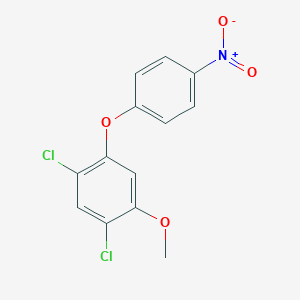
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related organic compounds often involves multi-step chemical reactions, including nitration, methoxylation, and the formation of ether linkages. For instance, the synthesis of 4-methoxyphenol from 4-chloro-1-nitrobenzene involves substitution reactions and reductive processes, indicating similar methodologies could be applied to the compound (Jian, 2000).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using X-ray crystallography, revealing details about bond lengths, angles, and conformation. For example, the structure of a closely related compound was determined by X-ray diffraction, showcasing the significance of intramolecular interactions in determining the conformation of nitro substituents (Gopal, Chandler, & Robertson, 1980).
Chemical Reactions and Properties
The chemical behavior of organic compounds, including reactivity and interaction with various reagents, provides insight into their properties. The synthesis and properties of photoluminescent materials, for example, involve complex reactions highlighting the potential chemical versatility of such compounds (Loewe & Weder, 2002).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are critical for understanding their behavior in different environments. Crystallographic studies offer valuable data on these properties, as seen in the analysis of compounds with nitro and methoxy groups (Schäfer et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photoluminescence, are influenced by the molecular structure and substituents. The synthesis and characterization of related compounds demonstrate the impact of molecular structure on photoluminescence and other chemical properties (Loewe & Weder, 2002).
科学的研究の応用
Synthesis of Organomercury Compounds
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene can be used as a precursor in the synthesis of organomercury compounds. The process involves the mercuration of related nitrobenzene derivatives, leading to the formation of various organomercury compounds through reactions with mercuric trifluoroacetate. These compounds have been studied for their unique NMR spectra and coupling constants, providing insights into their structural characteristics (Deacon, O'Connor, & Stretton, 1986).
Novel Synthetic Routes
The chemical structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene offers a platform for developing new synthetic routes for related compounds. For instance, novel synthetic routines have been established for 2-chloro-4-nitrophenol using economically accessible materials, showcasing the potential of using such compounds as starting points for industrial-scale chemical syntheses (Chen Chao-sen, 2009).
Advancements in Polymer Chemistry
The compound's structure is instrumental in the advancement of polymer chemistry, particularly in the synthesis of novel polymeric materials. Its derivatives serve as crucial intermediates in the creation of high-performance polymers, demonstrating the compound's significance in materials science and engineering (Yu Xin-hai, 2010).
Environmental Chemistry Research
Research in environmental chemistry has utilized derivatives of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene to study the behavior and transformation of chemical pollutants. For example, studies on the electrochemical reduction of related chlorophenoxy compounds provide valuable data on their degradation pathways and potential environmental impacts (Peverly et al., 2014).
Herbicide Residue Analysis
The compound and its analogs have been investigated for their use in the analysis of herbicide residues in agricultural products. This research is crucial for ensuring food safety and understanding the environmental fate of herbicides (Yamagishi et al., 1978).
特性
IUPAC Name |
1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-12-7-13(11(15)6-10(12)14)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSOMFASDJKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

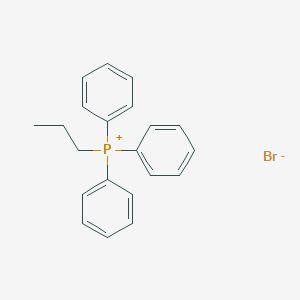
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
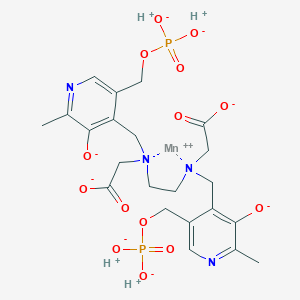
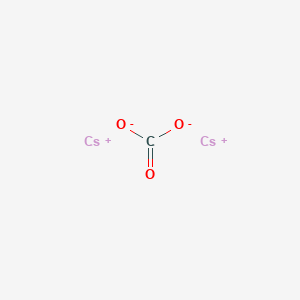
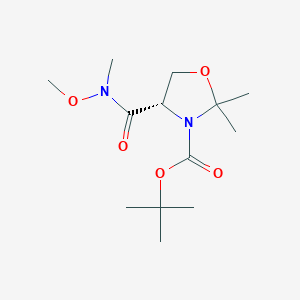

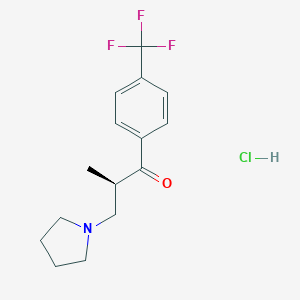
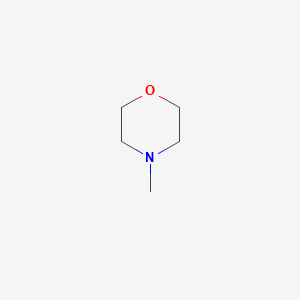
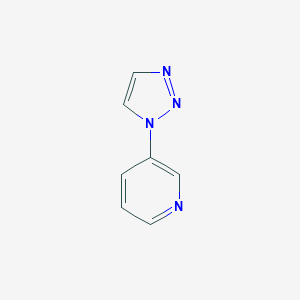
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)